molecular formula C24H36O8 B12770085 Ajugarin III CAS No. 62640-07-7

Ajugarin III

Cat. No.: B12770085
CAS No.: 62640-07-7
M. Wt: 452.5 g/mol
InChI Key: CKFVDHQBDIXHOT-PGQNDPHJSA-N
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Chemical Reactions Analysis

Types of Reactions: Ajugarin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Comparison with Similar Compounds

Biological Activity

Ajugarin III is a bioactive compound derived from various species of the Ajuga genus, particularly noted for its potential therapeutic properties. This article explores its biological activities, including antioxidant, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is a neo-clerodane diterpene isolated from Ajuga species, which are known for their diverse pharmacological activities. The compound has garnered attention due to its potential applications in wound healing and as an antimicrobial agent.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including the Ferric Reducing Antioxidant Power (FRAP) and Total Antioxidant Capacity (TAC) tests. The results indicate that this compound exhibits significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

Assay TypeResult (µg AAE/mg DW)
FRAP374.4 ± 0.20
TAC201.9 ± 0.20
Free Radical Scavenging87 ± 0.30%

These findings suggest that this compound could play a vital role in reducing oxidative stress, which is implicated in various diseases.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity against several pathogenic bacteria. Studies have shown that it effectively inhibits the growth of strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus50-200
Pseudomonas aeruginosa25-200

The compound's ability to inhibit these pathogens highlights its potential as a natural antimicrobial agent.

Wound Healing Properties

Research has indicated that this compound may enhance wound healing processes. In vivo studies using excision wound models in mice have shown improved wound contraction and epithelialization when treated with formulations containing this compound.

Case Study: Wound Healing Efficacy

In a comparative study, this compound was evaluated alongside other treatments:

  • Control Group : Standard antiseptics
  • Treatment Group : Formulation with this compound

The results showed:

  • Percent Wound Contraction :
    • Treatment Group: 100% at day 12
    • Control Group: 95.6% at day 12
  • Epithelization Time :
    • Treatment Group: 9.33 days
    • Control Group: 11.6 days

Histopathological evaluations confirmed enhanced collagen synthesis and fibroblast proliferation in the treatment group, indicating superior wound healing capabilities.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies utilizing cell lines such as U87 (human glioma) and HEK293 (non-cancerous) revealed that this compound exhibits cytotoxic effects on cancer cells while showing lesser toxicity on normal cells.

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µg/ml)
U8715.05 ± 0.5
HEK293Toxicity observed

The selective cytotoxicity towards cancer cells suggests that this compound could be developed as a potential chemotherapeutic agent.

Properties

CAS No.

62640-07-7

Molecular Formula

C24H36O8

Molecular Weight

452.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-yl]methyl acetate

InChI

InChI=1S/C24H36O8/c1-15-10-20(32-17(3)27)24(14-31-16(2)26)19(6-5-8-23(24,29)13-25)22(15,4)9-7-18-11-21(28)30-12-18/h11,15,19-20,25,29H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1

InChI Key

CKFVDHQBDIXHOT-PGQNDPHJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@@]2(CO)O)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC2(CO)O)COC(=O)C)OC(=O)C

Origin of Product

United States

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